1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide
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Overview
Description
The compound “1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The carbamimidothioate group suggests the presence of sulfur and nitrogen atoms, which could contribute to its reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of an indole ring system, substituted at the 3-position with a carbamimidothioate group. The 2,5-dimethylbenzyl group would be attached to the nitrogen of the indole .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich indole ring and the carbamimidothioate group. The indole could potentially undergo electrophilic substitution reactions, while the carbamimidothioate group might be susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the presence and position of the various functional groups .Scientific Research Applications
Oligomerization of Indole Derivatives
Research on indole-3-carbinol, a compound related to indole derivatives, indicates its oligomerization in acidic media, producing a mixture of biologically active substances. This process highlights the potential of indole derivatives in studying carcinogenesis modulation and the synthesis of complex organic structures (Grose & Bjeldanes, 1992).
Applications in Organic Electronics
A study on the synthesis and application of violet emitters for organic light-emitting diodes (OLEDs) using indole derivatives demonstrates the role of these compounds in developing narrow-band, high-efficiency OLED materials. This suggests potential applications in designing and improving electronic and photonic devices (Patil, Lim, & Lee, 2021).
Advancements in Synthetic Chemistry
The hydroamination of indole derivatives to produce amino derivatives highlights the utility of these compounds in synthetic organic chemistry, offering pathways to new classes of chemicals with varied biological activities (Sobenina et al., 2010).
Photovoltaic Applications
Indole derivatives have been explored for their photophysical and electrochemical properties in the context of dye-sensitized solar cells, indicating their potential in renewable energy technologies. Such studies open avenues for the use of indole derivatives in improving the efficiency and performance of solar energy devices (Wu et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
Based on its chemical structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, ionic interactions, or hydrophobic effects .
Biochemical Pathways
Compounds with similar structures often influence pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on its chemical structure, it may influence cellular processes such as signal transduction, gene expression, or metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,5-dimethylbenzyl)-1H-indol-3-yl carbamimidothioate hydroiodide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S.HI/c1-12-7-8-13(2)14(9-12)10-21-11-17(22-18(19)20)15-5-3-4-6-16(15)21;/h3-9,11H,10H2,1-2H3,(H3,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFADHNDERBTUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20IN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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